molecular formula C20H22N4O3S B11472559 4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B11472559
M. Wt: 398.5 g/mol
InChI Key: MFPYKVQHUNYCCQ-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with a suitable carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxamide
  • N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

Uniqueness

4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the benzothiazole and dimethoxyphenyl groups. This combination may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H22N4O3S/c1-26-14-7-8-16(17(13-14)27-2)21-20(25)24-11-9-23(10-12-24)19-15-5-3-4-6-18(15)28-22-19/h3-8,13H,9-12H2,1-2H3,(H,21,25)

InChI Key

MFPYKVQHUNYCCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)OC

Origin of Product

United States

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